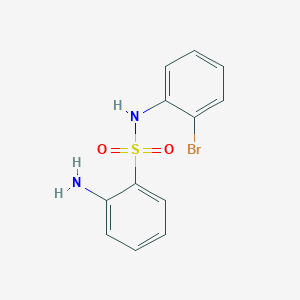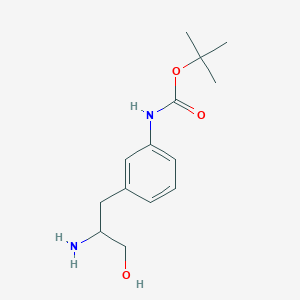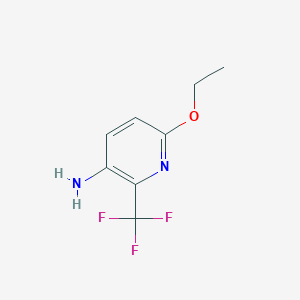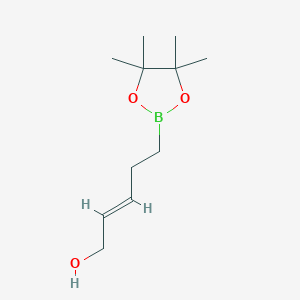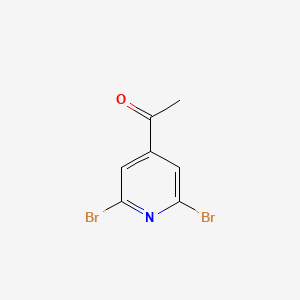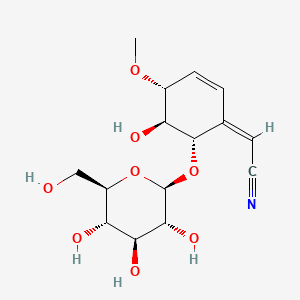
Bauhinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bauhinin is a bioactive compound found in various species of the Bauhinia genus, which includes trees and shrubs commonly known as orchid trees. These plants are known for their beautiful, orchid-like flowers and are native to tropical and subtropical regions. This compound has gained attention due to its potential medicinal properties, including anti-inflammatory, antioxidant, and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Bauhinin typically involves the extraction of phytochemicals from the bark, leaves, or flowers of Bauhinia species. The extraction process often uses solvents such as methanol or ethanol. The plant material is dried, ground, and subjected to solvent extraction, followed by filtration and evaporation to obtain the crude extract .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes using similar methods as described above. The process may include additional steps such as purification using column chromatography to isolate specific compounds like kaempferol, stigmasterol, and protocatechuic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Bauhinin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as kaempferol, stigmasterol, and protocatechuic acid, which have distinct biological activities .
Wissenschaftliche Forschungsanwendungen
Bauhinin has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on the biological activities of this compound, such as its antioxidant and antimicrobial properties.
Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory, antidiabetic, and anticancer activities.
Industry: This compound is explored for its use in the food and pharmaceutical industries due to its health-promoting properties
Wirkmechanismus
The mechanism of action of Bauhinin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating oxidative stress, inhibiting inflammatory pathways, and interacting with cellular receptors. For example, this compound’s antioxidant activity is attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .
Vergleich Mit ähnlichen Verbindungen
Bauhinin can be compared with other similar compounds found in the Bauhinia genus, such as:
Kaempferol: A flavonoid with antioxidant and anti-inflammatory properties.
Stigmasterol: A phytosterol with potential cholesterol-lowering effects.
Protocatechuic Acid: An antioxidant compound with anti-inflammatory and anticancer activities.
This compound is unique due to its specific combination of bioactive properties and its presence in various parts of the Bauhinia plant, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
100757-58-2 |
|---|---|
Molekularformel |
C15H21NO8 |
Molekulargewicht |
343.33 g/mol |
IUPAC-Name |
(2Z)-2-[(4R,5S,6S)-5-hydroxy-4-methoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile |
InChI |
InChI=1S/C15H21NO8/c1-22-8-3-2-7(4-5-16)14(11(8)19)24-15-13(21)12(20)10(18)9(6-17)23-15/h2-4,8-15,17-21H,6H2,1H3/b7-4-/t8-,9-,10-,11+,12+,13-,14+,15+/m1/s1 |
InChI-Schlüssel |
LZYYZVIACZQHFH-VWNCQVFTSA-N |
Isomerische SMILES |
CO[C@@H]1C=C/C(=C/C#N)/[C@@H]([C@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
COC1C=CC(=CC#N)C(C1O)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


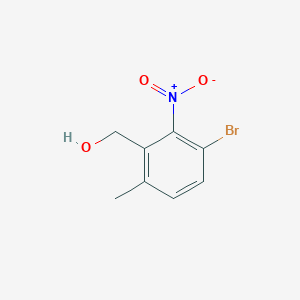
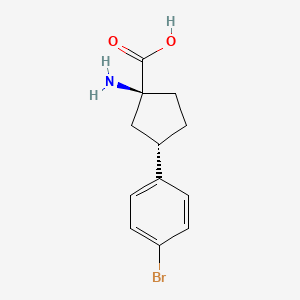
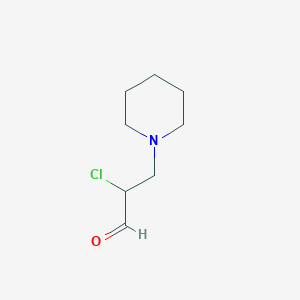
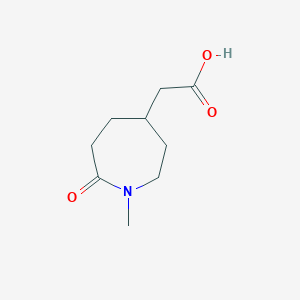
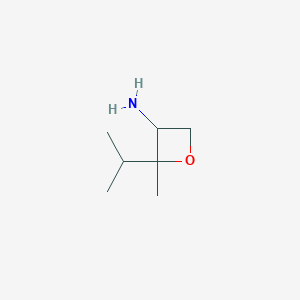
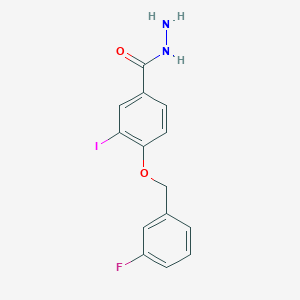
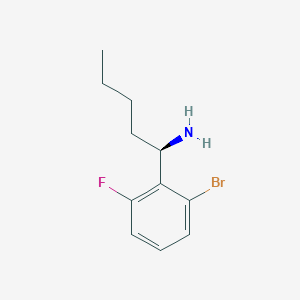
![6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13026937.png)
![5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13026940.png)
